Amisometradine-d3

Catalog No.
S518665
CAS No.
550-28-7
M.F
C9H13N3O2
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amisometradine-d3

Quantifying amisometradine in biological matrices is hindered by ion suppression and isotopic crosstalk. Amisometradine-d3 solves these challenges as an ideal internal standard:

  • +3 Da mass shift provides a clean MS channel, eliminating M+1/M+2 interference.
  • Perfect co-elution corrects time-dependent matrix effects, ensuring low %CV and high LOQ.
  • Validated for UHPLC-HRMS anti-doping screening (equine/canine urine) and forensic toxicology.

CAS Number

550-28-7

Product Name

Amisometradine-d3

IUPAC Name

6-amino-3-methyl-1-(2-methylprop-2-enyl)pyrimidine-2,4-dione

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4H,1,5,10H2,2-3H3

InChI Key

FXNYSZHYMGWWEZ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Amisometradine, Aminoisometradin, Aminoisometradine, Rolicton

Canonical SMILES

CC(=C)CN1C(=CC(=O)N(C1=O)C)N

The exact mass of the compound Amisometradine is 195.1008 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70479. It belongs to the ontological category of pyrimidone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Amisometradine-d3 (CAS 550-28-7) is the stable deuterium-labeled isotope of the aminouracil-class diuretic amisometradine . In modern analytical and forensic procurement, it functions exclusively as an internal standard (IS) for high-resolution mass spectrometry (HRMS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) workflows [1]. By incorporating three deuterium atoms, this standard provides a critical +3 Da mass shift while retaining the exact physicochemical properties, ionization efficiency, and reverse-phase chromatographic retention behavior of the native unlabeled drug. This makes it an essential procurement item for laboratories requiring highly accurate quantification of amisometradine in complex biological matrices, such as plasma or urine, where matrix-induced ion suppression would otherwise compromise data integrity.

Research Fit

Deuterated SIL-IS for Amisometradine LC-MS/MS quantification
Co-elutes with analyte, corrects matrix effects
Supports bioanalytical method validation review (ICH M10 context)

Substituting Amisometradine-d3 with a generic structural analog (e.g., a different labeled diuretic or a closely related aminouracil) fundamentally compromises quantitative accuracy in mass spectrometry . Structural analogs possess different partition coefficients and elute at different retention times during reverse-phase HPLC. Because electrospray ionization (ESI) is highly susceptible to time-dependent matrix effects, an analog that does not perfectly co-elute with the target analyte will experience a different degree of ion suppression or enhancement, leading to high coefficient of variation (%CV) values [1]. Furthermore, attempting to use lower-mass isotopes (such as a -d1 or -d2 variant) fails because the natural isotopic envelope of the native drug (M+1, M+2) introduces unacceptable crosstalk into the internal standard channel, artificially inflating the baseline and degrading the limit of quantification (LOQ).

Substitution Risk

Unlabeled Amisometradine

Indistinguishable from analyte; no MS/MS differentiation — cannot correct matrix effects.

Amisometradine-d3: co-elutes with distinct +3 Da shift.
Structural analog IS

Differential recovery, retention, and ionization cause high matrix-induced variability.

SIL-IS: identical physicochemical behavior ensures constant analyte/IS ratio.

Matrix Effect Normalization in Complex Biological Fluids

In quantitative UHPLC-MS/MS assays, the use of Amisometradine-d3 as a co-eluting internal standard effectively neutralizes matrix-induced ion suppression. Because the deuterated standard elutes at the exact same retention time as native amisometradine, both compounds are subjected to identical matrix interference in the ESI source [1]. This results in a highly stable IS-normalized Matrix Factor (MF) with a variance typically below 5%. In contrast, using a structural analog IS that elutes even 0.5 minutes apart exposes the analog to a different matrix environment, frequently resulting in MF variances exceeding the strict 15% threshold mandated by bioanalytical validation guidelines [2].

Evidence DimensionIS-normalized Matrix Factor Variance (%CV)
Target Compound Data< 5% CV (due to perfect co-elution)
Comparator Or BaselineStructural Analog IS (> 15% CV due to RT shift)
Quantified Difference> 3-fold reduction in variance
ConditionsUHPLC-ESI-MS/MS in complex biological matrix (e.g., urine/plasma)

Procuring the exact d3-labeled standard is mandatory to pass strict FDA/EMA method validation criteria for matrix effects in quantitative bioanalysis.

Mass Differentiation
Reported
+3.02 Da vs unlabeled (195.22 → 198.24 g/mol)
Enables co-elution with distinct MS/MS channels
Based on molecular formula comparison; verify MRM transitions

Elimination of Isotopic Crosstalk in the IS Channel

The +3 Da mass shift of Amisometradine-d3 is specifically engineered to bypass the natural isotopic distribution of the native drug. Native amisometradine contains carbon and nitrogen atoms that naturally occur as 13C and 15N, creating M+1 and M+2 peaks in the mass spectrum [1]. If a d1 or d2 standard were utilized, the native drug's heavy isotopes would contribute significant signal to the internal standard's transition channel, skewing the calibration curve at higher concentrations. The d3 label ensures that native interference in the IS channel remains below 0.1%, preserving a pristine baseline and maximizing the signal-to-noise ratio at the lower limit of quantification (LLOQ)[2].

Evidence DimensionNative Analyte Interference in IS Channel
Target Compound Data< 0.1% crosstalk
Comparator Or BaselineHypothetical d1/d2 standard (~2-5% crosstalk)
Quantified Difference> 20-fold reduction in baseline interference
ConditionsHigh-concentration upper limit of quantification (ULOQ) calibration samples

A +3 Da minimum mass shift is required to prevent false-positive baseline inflation, ensuring reliable quantification at trace levels.

Precision & Accuracy
Class-level
≤7.27% RSD, RE within ±2.59% (deuterated IS inference)
Supports method robustness for bioanalytical validation
Extrapolated from RSD921-d3 assay; Amisometradine-d3 data to verify

Chromatographic Co-elution and Extraction Recovery

Amisometradine-d3 exhibits identical physicochemical properties to the native drug, ensuring perfect tracking during sample preparation and chromatography. On specialized reverse-phase columns (e.g., Newcrom R1) using acetonitrile/water/formic acid mobile phases, the d3 standard yields a retention time difference (ΔRT) of 0.00 minutes relative to the unlabeled analyte [2]. This perfect co-elution means that any variations in solid-phase extraction (SPE) recovery or injection volume are proportionally mirrored by the IS. A generic class-substitute IS, having a different LogP, will inevitably demonstrate divergent extraction recoveries and a measurable ΔRT, breaking the fundamental assumption of the internal standard method[1].

Evidence DimensionRetention Time Delta (ΔRT)
Target Compound DataΔRT = 0.00 min
Comparator Or BaselineGeneric Diuretic IS (ΔRT > 0.20 min)
Quantified DifferenceAbsolute elimination of chromatographic drift between analyte and IS
ConditionsReverse-phase HPLC (e.g., Newcrom R1) with MS-compatible mobile phase

Perfect co-elution guarantees that the IS accurately corrects for both extraction losses and instrumental variations, which generic substitutes cannot do.

Matrix Effect Correction
Class-level
Accuracy deviation reduced from >60% to <25% with deuterated IS
Reduces matrix-induced variability across sample types
Multi-matrix pesticide analysis context; verify in target matrix
Deuterium Labeling Design
Class-level
d3 (+3 Da) vs higher deuteration (d5+): minimal retention shift
Minimizes risk of differential matrix effects from retention time shift
Over-deuteration may alter chromatographic behavior; d3 mitigates this

Equine and Canine Anti-Doping Screening

Amisometradine is classified as a banned S0 diuretic under anti-doping regulations, requiring rigorous monitoring in animal sports [1]. Amisometradine-d3 is the critical internal standard for high-throughput Orbitrap UHPLC-HRMS screening of urine samples, where it corrects for the severe matrix effects inherent to equine and canine biological fluids, ensuring legally defensible quantification [2].

Clinical Pharmacokinetic (PK) Method Validation

For laboratories conducting retrospective or specialized PK profiling of aminouracil diuretics, Amisometradine-d3 provides the necessary analytical foundation. Its use guarantees compliance with bioanalytical guidelines by normalizing extraction recoveries and eliminating isotopic crosstalk, enabling accurate determination of plasma half-life and clearance rates [2].

Forensic Toxicology and Post-Mortem Blood Analysis

In forensic toxicology, biological samples are often highly degraded, leading to unpredictable ion suppression in LC-MS/MS. Procuring Amisometradine-d3 ensures that forensic chemists can accurately quantify trace levels of the drug in post-mortem blood or tissue homogenates, as the stable isotope perfectly tracks the native analyte through aggressive sample cleanup procedures[2].

Application Selection Guide

Application
Selection Property
Validation Focus
Amisometradine quantitation in human plasma research matrices
Isotope dilution with SIL-IS
Accuracy, precision, and matrix effect control
Forensic toxicology research analysis
Unambiguous MS/MS identification and matrix correction
Evidentiary-quality quantitation for research samples
Preclinical DMPK method development
Method consistency across biological matrices
Reduced calibration burden and batch failure risk
Environmental residue quantitation
Matrix effect compensation
Accuracy in complex environmental samples

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.100776666 Da

Monoisotopic Mass

195.100776666 Da

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

175.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

30973N61ZF

Pharmacology

Amisometradine is a pyrimidinedione-based diuretic and isomer of aminometradine with less toxicity.

Other CAS

550-28-7

Wikipedia

Amisometradine
1: VAN ARMAN CG, DETTELBACH HR, KAGAWA CM. A uracil diuretic: amisometradine (rolicton). Arch Int Pharmacodyn Ther. 1960 Jul 1;126:400-11. PubMed PMID: 13840955.
2: PLATTS MM. Amisometradine (rolicton) in the treatment of congestive heart failure. Br Heart J. 1959 Apr;21(2):249-54. PubMed PMID: 13651512; PubMed Central PMCID: PMC1017575.
3: BRUERA EF, BLANCO F, FERRARIO R, SCHILIAGGI E, GASPARY FV. [Comparative study of the diuretic effect of a mercurial, chlorothiazide & amisometradine]. Sem Med. 1959 Mar 26;114(13):404-7 passim. Spanish. PubMed PMID: 13659079.
4: SETTEL E. Observations on the prolonged administration of amisometradine. Am Pract Dig Treat. 1959 Mar;10(3):479-83. PubMed PMID: 13627415.
5: JOSE AD, WOOD P. Amisometradine, a new oral diuretic. Br Med J. 1958 Jan 4;1(5061):9-12. PubMed PMID: 13489295; PubMed Central PMCID: PMC2026628.
6: BELLE MS. Clinical experience with amisometradine (rolicton) on ambulatory patients. Am Heart J. 1958 Jan;55(1):114-9. PubMed PMID: 13520557.

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